methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate
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Description
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.1138995 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a quinoline core substituted with an ethoxy group and a chloro-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 373.81 g/mol.
- Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties. It acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
- Antitumor Properties : Studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Effects : In addition to antifungal activity, preliminary findings indicate that the compound may possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
Several studies have explored the biological activity of this compound:
- Antifungal Efficacy : In a study published in Journal of Agricultural and Food Chemistry, this compound demonstrated potent antifungal activity against Candida albicans with an IC50 value of 0.5 µg/mL .
- Cytotoxicity Against Cancer Cells : A research article in Cancer Letters reported that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µg/mL, while showing minimal toxicity to normal human fibroblasts .
Case Studies
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Case Study on Antifungal Application :
- Objective : To evaluate the efficacy of the compound in controlling Aspergillus niger in stored grains.
- Methodology : Grains were treated with varying concentrations (0.1%, 0.5%, 1%) of the compound.
- Results : A concentration of 0.5% significantly reduced fungal growth by 80% compared to untreated controls.
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Case Study on Antitumor Activity :
- Objective : To assess the anticancer potential in vivo using a xenograft model.
- Methodology : Mice bearing MCF-7 tumors were treated with the compound at doses of 10 mg/kg body weight.
- Results : Tumor growth was inhibited by approximately 60% after four weeks of treatment, indicating promising antitumor activity .
Data Tables
Properties
IUPAC Name |
methyl 4-(5-chloro-2,4-dimethoxyanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-5-29-12-6-7-15-13(8-12)16(10-18(23-15)21(25)28-4)24-17-9-14(22)19(26-2)11-20(17)27-3/h6-11H,5H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCBUBQOYNVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3OC)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.